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molecular formula C11H9FN2O B8424313 7-Fluoro-2-methoxy-8-vinylquinoxaline

7-Fluoro-2-methoxy-8-vinylquinoxaline

Cat. No. B8424313
M. Wt: 204.20 g/mol
InChI Key: QYLLCIYGJJOEQC-UHFFFAOYSA-N
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Patent
US09029368B2

Procedure details

Methyl triphenyl phosphonium bromide (154 g, 430 mmol) was suspended in THF (1 L) and cooled to 0° C. KOtBu (44.4 g, 400 mmol) was added in one portion and the yellow suspension was stirred at 0° C. for 15 min before a solution of 6-fluoro-3-methoxyquinoxaline-5-carbaldehyde (71 g, 340 mmol) in THF (550 mL) was added dropwise over 70 min. The mixture was stirred at 0° C. for 60 min. Sat. NH4Cl solution (250 mL) and water (250 mL) were added and the phases were separated. The org. layer was dried over MgSO4, filtered and concentrated to dryness. The residue was purified by two filtrations over a plug of silica gel (2×250 g) using an Hept/EA (2:1) mixture as eluent to afford the title alkene as an orange solid (62.7 g, 89% yield).
Name
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
154 g
Type
catalyst
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[F:7][C:8]1[CH:17]=[CH:16][C:15]2[N:14]=[CH:13][C:12]([O:18][CH3:19])=[N:11][C:10]=2[C:9]=1[CH:20]=O.[NH4+].[Cl-].O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[F:7][C:8]1[C:9]([CH:20]=[CH2:1])=[C:10]2[C:15]([N:14]=[CH:13][C:12]([O:18][CH3:19])=[N:11]2)=[CH:16][CH:17]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
44.4 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
FC1=C(C=2N=C(C=NC2C=C1)OC)C=O
Name
Quantity
550 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
154 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 70 min
Duration
70 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
The residue was purified by two filtrations over a plug of silica gel (2×250 g)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=CC=C2N=CC(=NC2=C1C=C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 62.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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